molecular formula C14H12N2S B6261925 5-(benzylsulfanyl)-2-methylpyridine-3-carbonitrile CAS No. 1346534-76-6

5-(benzylsulfanyl)-2-methylpyridine-3-carbonitrile

Cat. No.: B6261925
CAS No.: 1346534-76-6
M. Wt: 240.3
InChI Key:
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Description

5-(benzylsulfanyl)-2-methylpyridine-3-carbonitrile: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzylsulfanyl group attached to the pyridine ring, along with a methyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzylsulfanyl)-2-methylpyridine-3-carbonitrile typically involves the reaction of 2-methyl-3-pyridinecarbonitrile with benzyl mercaptan in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is usually performed in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(benzylsulfanyl)-2-methylpyridine-3-carbonitrile can undergo oxidation reactions, where the benzylsulfanyl group is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The pyridine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-(benzylsulfanyl)-2-methylpyridine-3-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structural features make it valuable in the design of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(benzylsulfanyl)-2-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in biological molecules, further influencing its biological activity.

Comparison with Similar Compounds

    5-(benzylsulfanyl)-1H-tetrazole: Similar in structure but contains a tetrazole ring instead of a pyridine ring.

    2-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol: Contains a thiazole ring and a pyrazole ring, showing different biological activities.

Uniqueness: 5-(benzylsulfanyl)-2-methylpyridine-3-carbonitrile is unique due to the presence of the benzylsulfanyl group attached to the pyridine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

1346534-76-6

Molecular Formula

C14H12N2S

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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